4-(2'-Chloro-[2,4']bipyridinyl-6-yl)-piperazine-1-carboxylic acid tert-butyl ester
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Overview
Description
4-(2’-Chloro-[2,4’]bipyridinyl-6-yl)-piperazine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a bipyridine core substituted with a chloro group and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2’-Chloro-[2,4’]bipyridinyl-6-yl)-piperazine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common method includes the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of two pyridine rings.
Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Piperazine Ring: The piperazine ring can be attached through a nucleophilic substitution reaction where the bipyridine core reacts with piperazine.
Formation of the Tert-Butyl Ester: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2’-Chloro-[2,4’]bipyridinyl-6-yl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of bipyridine dicarboxylic acid derivatives.
Reduction: Formation of bipyridine alcohol derivatives.
Substitution: Formation of bipyridine derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
4-(2’-Chloro-[2,4’]bipyridinyl-6-yl)-piperazine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(2’-Chloro-[2,4’]bipyridinyl-6-yl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions . The piperazine ring may interact with biological receptors, influencing cellular pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(2’-Chloro-[2,4’]bipyridinyl-6-yl)-piperazine-1-carboxylic acid tert-butyl ester is unique due to its combination of a bipyridine core, a chloro substituent, and a piperazine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C19H23ClN4O2 |
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Molecular Weight |
374.9 g/mol |
IUPAC Name |
tert-butyl 4-[6-(2-chloropyridin-4-yl)pyridin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H23ClN4O2/c1-19(2,3)26-18(25)24-11-9-23(10-12-24)17-6-4-5-15(22-17)14-7-8-21-16(20)13-14/h4-8,13H,9-12H2,1-3H3 |
InChI Key |
HGJDFTUCFNNCNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=N2)C3=CC(=NC=C3)Cl |
Origin of Product |
United States |
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